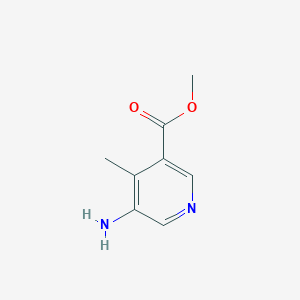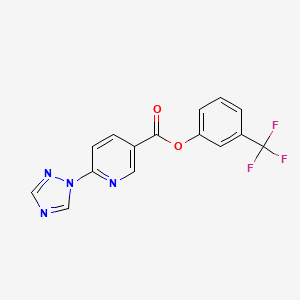
6-(1H-1,2,4-三唑-1-基)烟酸3-(三氟甲基)苯酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a useful research compound. Its molecular formula is C15H9F3N4O2 and its molecular weight is 334.258. The purity is usually 95%.
BenchChem offers high-quality 3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
研究人员已经对包括该化合物在内的新的1,2,4-三唑衍生物进行了合成和评估,这些衍生物被认为是有希望的抗癌剂 。这些衍生物使用MTT测定法针对人癌细胞系(MCF-7、Hela和A549)进行了测试。值得注意的是,化合物7d、7e、10a和10d对Hela细胞系显示出细胞毒活性,IC50值低于12 μM。此外,安全性评估表明对正常细胞系和癌细胞系均具有适当的选择性。
生化试剂
6-(1H-1,2,4-三唑-1-基)烟酸3-(三氟甲基)苯酯用作生化试剂 。在这种情况下,它的具体应用可能包括与酶反应、蛋白质相互作用或其他生化过程相关的研究。
药物设计的支架
含有氮原子的杂环化合物,如1,2,4-三唑环,是药物设计中的宝贵支架。 这些结构可以与各种靶标形成氢键,从而改善药代动力学和药理学特性 。研究人员正在探索该化合物作为开发新药的支架的潜力。
芳香化酶抑制剂
分子对接研究已经调查了6-(1H-1,2,4-三唑-1-基)烟酸3-(三氟甲基)苯酯在芳香化酶的结合口袋中的结合方式 。芳香化酶抑制剂通过阻断雌激素的合成在乳腺癌治疗中起着至关重要的作用。了解结合相互作用可以指导设计更有效的抑制剂。
吡唑并嘧啶合成
该化合物可以通过与5-氨基-1-苯基-1H-吡唑-4-羧酸钠反应参与合成1-苯基-4,6-双三氟甲基-1H-吡唑并[3,4-d]嘧啶 。吡唑并嘧啶具有多种应用,包括潜在的生物活性。
化学性质研究
研究人员已经探索了6-(1H-1,2,4-三唑-1-基)烟酸3-(三氟甲基)苯酯的化学性质,包括熔点、沸点、密度和分子量 。这些研究有助于我们了解它在各种环境中的行为。
作用机制
Target of Action
Similar 1,2,4-triazole derivatives have been studied for their interaction with the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancers.
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It is known that the inhibition of aromatase can disrupt the biosynthesis of estrogens, which can have downstream effects on the growth and development of certain types of cancers .
Pharmacokinetics
It is known that the presence of a trifluoromethyl group can significantly improve the physicochemical and pharmacological properties of the parent molecules .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
生化分析
Biochemical Properties
3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate plays a crucial role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The trifluoromethyl group enhances the compound’s ability to form stable interactions with proteins, while the triazole ring can participate in hydrogen bonding and other non-covalent interactions . These interactions are essential for the compound’s biochemical activity and its potential therapeutic applications.
Cellular Effects
The effects of 3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, the compound can affect cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production . These cellular effects highlight the compound’s potential as a therapeutic agent in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of 3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its trifluoromethyl and triazole groups . This binding can result in enzyme inhibition or activation, depending on the target enzyme . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for the compound’s biochemical activity and its potential therapeutic effects.
属性
IUPAC Name |
[3-(trifluoromethyl)phenyl] 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O2/c16-15(17,18)11-2-1-3-12(6-11)24-14(23)10-4-5-13(20-7-10)22-9-19-8-21-22/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYUPMXHRKXICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
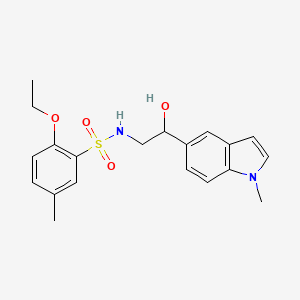
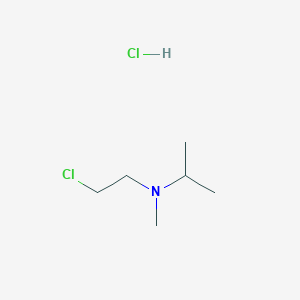
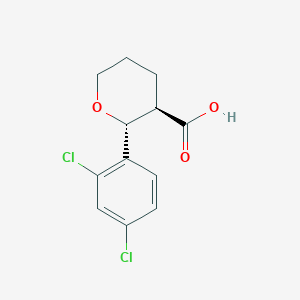
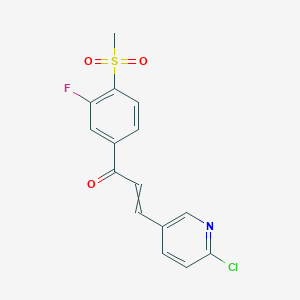
![N-[(1-benzylpiperidin-4-yl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2526950.png)
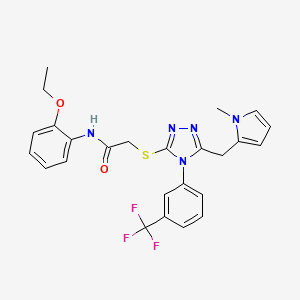
![2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526953.png)
![4-bromo-2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2526954.png)

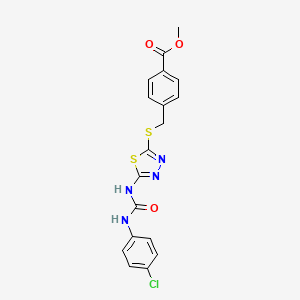

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2526960.png)
![N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2,4-dichlorobenzyl)amine](/img/structure/B2526961.png)
